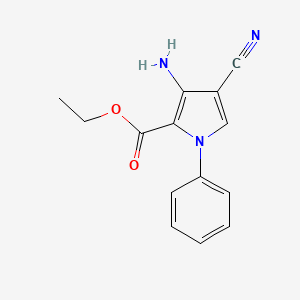

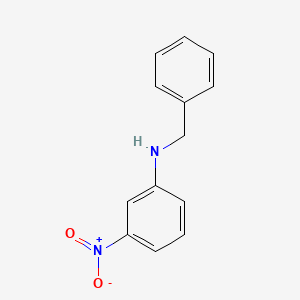

N-苄基-3-硝基苯胺

描述

N-Benzyl-3-nitroaniline is a non-linear optical material . It is synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a conforming monoclinic crystal structure with the P2 1 space group .

Synthesis Analysis

The synthesis of N-Benzyl-3-nitroaniline involves a slow evaporation solution growth synthesis method . The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm .Molecular Structure Analysis

A single-crystal XRD analysis is used to predict the crystallographic properties of developed N-Benzyl-3-nitroaniline crystals, which gives basic cell parameters, structures, and space groups . The synthesized N-Benzyl-3-nitroaniline crystal belongs to the monoclinic crystal system with the P2 1 space group .Chemical Reactions Analysis

The nitroaniline compounds, including N-Benzyl-3-nitroaniline, express high nonlinear optical behavior due to the intra-molecular charge transfer interaction presented in the compounds . This is due to the electron donating and accepting amine and nitro groups present within the compound .Physical And Chemical Properties Analysis

The synthesized N-Benzyl-3-nitroaniline material was found to have 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the N-Benzyl-3-nitroaniline material is about 2.5 times greater than that of the KDP material .科学研究应用

Nonlinear Optical Material

B3NA has been identified as a promising nonlinear optical (NLO) crystal due to its significant second-order non-centrosymmetric properties . This makes it suitable for applications in optoelectronics , particularly for polarization control and frequency conversion. Its ability to facilitate efficient second harmonic generation, approximately 1.66 times that of the standard KDP crystal, underscores its potential in solid-state lasers and electro-optic technology .

Optoelectronic Device Manufacturing

The high transmittance and intra-molecular charge transfer properties of B3NA crystals make them ideal for incorporation into NLO and optoelectronic devices . The material’s strong inter- and intra-molecular interactions, due to the presence of hydrogen bonding, enhance its applicability for NLO applications .

Organic Electronics

B3NA’s molecular structure, characterized by weak non-covalent interactions, results in low thermal conductivity and favorable solid-state characteristics. These properties are beneficial for the development of organic electronic devices , where higher nonlinear optical susceptibility is desired .

Laser Technology

The efficiency of B3NA in second harmonic generation indicates its suitability for laser technology , particularly in the development of new laser media. Its thermal and mechanical stability also contribute to its potential in this field .

Material Science

B3NA’s crystalline nature and optical behavior, as revealed by UV-visible spectral analysis, make it a subject of interest in material science. Its high NLO efficiency and good crystalline nature suggest applications in the development of new materials with enhanced optical properties .

作用机制

Target of Action

N-Benzyl-3-nitroaniline (NB3N) is primarily targeted for its nonlinear optical (NLO) properties . The compound’s primary targets are optoelectronic devices, where it can be employed for polarization control and frequency conversion .

Mode of Action

NB3N exhibits its action through its donor-acceptor π conjugation . The compound contains electron-donating amine and electron-accepting nitro groups, which facilitate intra-molecular charge transfer interaction . This interaction is responsible for the high nonlinear optical behavior expressed by nitroaniline compounds .

Biochemical Pathways

The biochemical pathways of NB3N involve the geometrical mixing of functional ionic and electronic groups within the same molecule . This leads to greater nonlinear optical susceptibility, a valuable factor with organic nonlinear optical hybrid materials .

Pharmacokinetics

The synthesized NB3N crystal exhibits 79% transmittance and its cut-off wavelength is 244 nm . These properties indicate the purity, crystalline nature, and optical behavior of the compound .

Result of Action

The molecular and cellular effects of NB3N’s action are primarily observed in its second-order NLO activity . The SHG (Second Harmonic Generation) efficiency of the NB3N material is about 2.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) material . This indicates that synthesized NB3N single crystals are highly NLO materials .

Action Environment

Environmental factors such as temperature can influence NB3N’s action, efficacy, and stability. For instance, when heat is increased, NB3N starts to decrease its weight nearly 80% from 131 to 262 °C, due to the liberation of nitro (NO2) group, NH group, and hydrocarbon gas . This suggests that NB3N’s stability and efficacy can be affected by environmental conditions such as temperature .

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

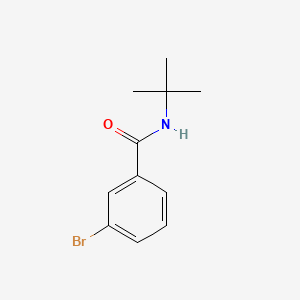

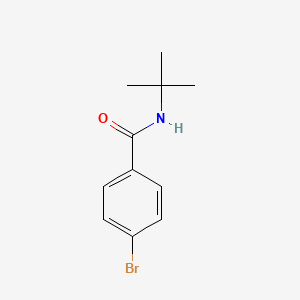

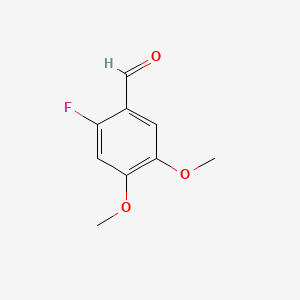

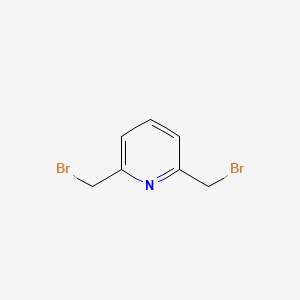

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

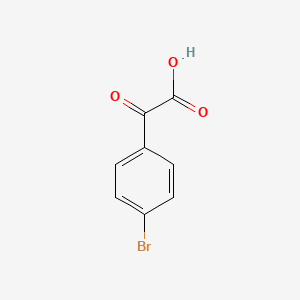

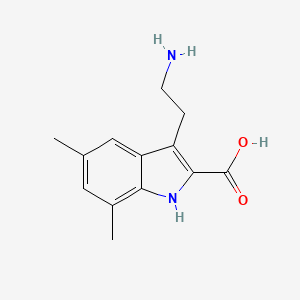

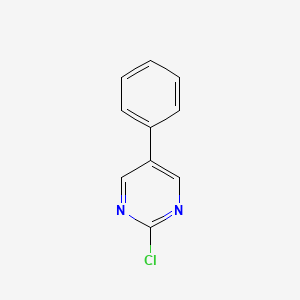

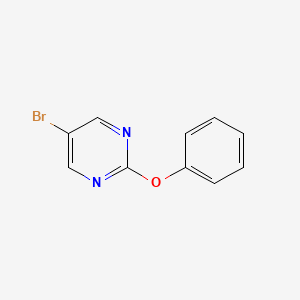

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)